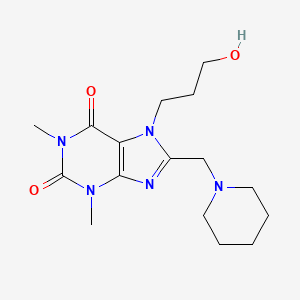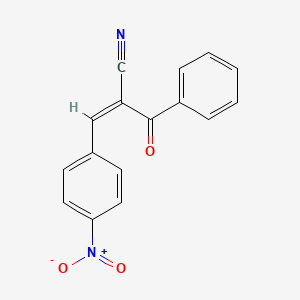
3-Amino-2-benzyl-3-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-benzyl-3-phenylpropan-1-ol is a compound that can be associated with a family of substances that have potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior and characteristics of 3-Amino-2-benzyl-3-phenylpropan-1-ol.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the preparation of 3-Dimethylamino-3-phenylpropanol, a compound with a similar structure, was achieved through a Knoevenagel reaction followed by a reduction process using the NaBH4-I2 system, and then an Eschweiler-Clark reaction, yielding a final product based on the initial benzaldehyde . This suggests that the synthesis of 3-Amino-2-benzyl-3-phenylpropan-1-ol could potentially follow a similar pathway, involving condensation reactions and subsequent reduction and functional group modifications.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Amino-2-benzyl-3-phenylpropan-1-ol is crucial for their biological activity. For example, the structure of 3-aminopropan-1-ol was studied under pressure-frozen conditions, revealing an extended conformation in the crystalline state, which differs from the pseudo-ring conformers present in gaseous and liquid states . This information is valuable as it indicates that the molecular conformation of such compounds can significantly change depending on the state and conditions, which may also apply to 3-Amino-2-benzyl-3-phenylpropan-1-ol.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally similar to 3-Amino-2-benzyl-3-phenylpropan-1-ol can be inferred from their behavior in various reactions. For instance, the synthesis of 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols involved the introduction of various functional groups, which affected their antihypertensive activity . This suggests that the chemical reactivity of the amino and hydroxyl groups in 3-Amino-2-benzyl-3-phenylpropan-1-ol could be exploited to synthesize derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely tied to their structure. The study of 3-hydroxy-3-phenylpropanoic acid, a compound with a similar backbone to 3-Amino-2-benzyl-3-phenylpropan-1-ol, revealed its role as an intermediate in the biosynthesis of benzoic acid and salicylic acid . This indicates that the compound may also serve as an intermediate in biosynthetic pathways. Additionally, the optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid was obtained through optical resolution, highlighting the importance of chirality in the physical properties and potential biological activities of such compounds .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Nanotechnology
The structurally similar compound benzene-1,3,5-tricarboxamide has shown significant importance in supramolecular chemistry and nanotechnology. Its simple structure, combined with a detailed understanding of its self-assembly behavior, allows for its utilization in applications ranging from polymer processing to biomedical applications. The self-assembly of benzene-1,3,5-tricarboxamides into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the potential for similar compounds in creating highly ordered structures for nanotechnology applications (Cantekin, de Greef, & Palmans, 2012).
Antioxidant and Anti-inflammatory Agents
Research focused on the development of alternative antioxidant and anti-inflammatory agents has highlighted the potential of benzofused thiazole analogs. These compounds have been evaluated for their in vitro antioxidant and anti-inflammatory activities, with some showing distinct anti-inflammatory activity compared to standard references. This suggests that compounds structurally related to "3-Amino-2-benzyl-3-phenylpropan-1-ol" may also hold potential in the synthesis of new therapeutic agents targeting oxidative stress and inflammation (Raut et al., 2020).
Sensors and Biosensors
The development of sensors and biosensors for detecting amino acids has seen the use of conducting polymers and molecularly imprinted polymers. These technologies have applications in medicine, pharmacy, and the quality control of pharmaceuticals. Given the chemical structure of "3-Amino-2-benzyl-3-phenylpropan-1-ol," it's plausible that derivatives of this compound could be explored in the context of biosensor development, particularly for the detection of biomolecules or as part of the sensor's functional materials (Dinu & Apetrei, 2022).
Antineoplastic Agents
A novel series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, has demonstrated potential as antineoplastic drug candidates. These molecules exhibit cytotoxic properties and are more potent than contemporary anticancer drugs, highlighting the relevance of exploring structurally related compounds like "3-Amino-2-benzyl-3-phenylpropan-1-ol" for antineoplastic applications. The positive characteristics of these compounds warrant further evaluations as candidate antineoplastic agents (Hossain et al., 2020).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 3-Amino-2-benzyl-3-phenylpropan-1-ol are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Amino-2-benzyl-3-phenylpropan-1-ol is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
Propiedades
IUPAC Name |
3-amino-2-benzyl-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c17-16(14-9-5-2-6-10-14)15(12-18)11-13-7-3-1-4-8-13/h1-10,15-16,18H,11-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQKDZDZTLESGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-benzyl-3-phenylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)






![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)
![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)
![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)
![Methyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2539881.png)
![(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2539883.png)
